molecular formula C9H11NOS2 B14204030 2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole CAS No. 827599-10-0

2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole

Cat. No.: B14204030
CAS No.: 827599-10-0
M. Wt: 213.3 g/mol
InChI Key: UITFBMYKBIBVGM-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with bis(methylsulfanyl)methylene malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol under reflux conditions for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Halogenated or alkylated benzoxazole derivatives.

Scientific Research Applications

2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate cellular signaling pathways involved in growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is unique due to its benzoxazole ring structure combined with two methylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

827599-10-0

Molecular Formula

C9H11NOS2

Molecular Weight

213.3 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)-3H-1,3-benzoxazole

InChI

InChI=1S/C9H11NOS2/c1-12-9(13-2)10-7-5-3-4-6-8(7)11-9/h3-6,10H,1-2H3

InChI Key

UITFBMYKBIBVGM-UHFFFAOYSA-N

Canonical SMILES

CSC1(NC2=CC=CC=C2O1)SC

Origin of Product

United States

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